4,4'-Methylenebis(butyl N-phenylcarbamate)
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Overview
Description
4,4’-Methylenebis(butyl N-phenylcarbamate) is an organic compound with the molecular formula C23H30N2O4 and a molecular weight of 398.507 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(butyl N-phenylcarbamate) typically involves the reaction of butyl N-phenylcarbamate with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H5NHCOOC4H9+CH2O→C6H5NHCOOCH2NHCOOC4H9
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(butyl N-phenylcarbamate) involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(butyl N-phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbamate derivatives, while reduction can produce amines and alcohols .
Scientific Research Applications
4,4’-Methylenebis(butyl N-phenylcarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(butyl N-phenylcarbamate) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(isopropyl N-phenylcarbamate): Similar in structure but with isopropyl groups instead of butyl groups.
Diethyl 4,4’-Methylenebis(N-phenylcarbamate): Contains ethyl groups instead of butyl groups.
Uniqueness
4,4’-Methylenebis(butyl N-phenylcarbamate) is unique due to its specific butyl groups, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
CAS No. |
47636-24-8 |
---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
butyl N-[4-[[4-(butoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C23H30N2O4/c1-3-5-15-28-22(26)24-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)25-23(27)29-16-6-4-2/h7-14H,3-6,15-17H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
BGUPPTZHROQIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCC |
Origin of Product |
United States |
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